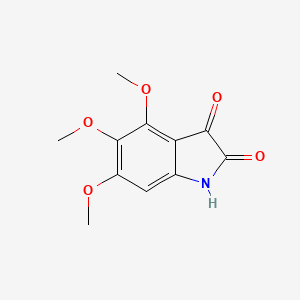
2-Chloro-4-methoxy-6-(morpholin-4-yl)-1,3,5-triazine
Vue d'ensemble
Description
2-Chloro-4-methoxy-6-(morpholin-4-yl)-1,3,5-triazine (CMMPT) is an important organic compound that has been studied extensively in recent years. It is a member of the triazine family, a group of compounds with a wide range of applications in the pharmaceutical, agricultural, and industrial fields. CMMPT has been used in a variety of laboratory experiments and is known for its unique properties and potential applications.
Applications De Recherche Scientifique
Crystal Structure Analysis
- Crystal Structure of Derivatives: Derivatives of 1,3,5-triazine, including those with morpholine moieties, demonstrate various conformations such as butterfly and propeller, which are crucial for understanding molecular interactions and crystallography (Fridman, Kapon, & Kaftory, 2003).
Synthesis and Characterization
- Synthesis of Triazine Derivatives: Synthesis techniques of 1,3,5-triazine derivatives, including morpholine-substituted compounds, provide insights into chemical synthesis and potential applications in medicinal chemistry (Jin, Ban, Nakamura, & Lee, 2018).
- Microwave Irradiation in Synthesis: Utilization of microwave irradiation in synthesizing s-triazines with morpholine indicates advancements in chemical synthesis methodologies, offering efficiency and potential application in various chemical processes (Dahlous et al., 2018).
Biological Activity and Medicinal Chemistry
- Antimicrobial Activities: Morpholine-substituted 1,3,5-triazine derivatives exhibit significant antimicrobial properties, making them potential candidates for drug development in combating various microbial infections (Patel, Desai, Desai, & Chikhalia, 2003).
- Cytotoxicity Studies: In vitro studies of certain morpholine-substituted triazine derivatives reveal their cytotoxic effects on human cells, suggesting their potential as anti-cancer agents (Limareva et al., 2021).
Electronics and Material Science
- Electron Mobility in OLEDs: Triazine compounds, including morpholine derivatives, have been shown to improve the performance of organic light-emitting diodes (OLEDs) by enhancing electron mobility, indicating their significance in electronic and material sciences (Matsushima et al., 2010).
Dental and Bone Studies
- Use in Dental and Bone Research: Chloro-s-triazines, including those with morpholine, have been used as markers and fixatives in the study of growth in teeth and bones, demonstrating their utility in anatomical and physiological research (Goland & Grand, 1968).
Propriétés
IUPAC Name |
4-(4-chloro-6-methoxy-1,3,5-triazin-2-yl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN4O2/c1-14-8-11-6(9)10-7(12-8)13-2-4-15-5-3-13/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVKLRQIMUKUBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCOCC2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350697 | |
| Record name | 2-Chloro-4-methoxy-6-(morpholin-4-yl)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-methoxy-6-(morpholin-4-yl)-1,3,5-triazine | |
CAS RN |
13882-73-0 | |
| Record name | 2-Chloro-4-methoxy-6-(morpholin-4-yl)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-4-methoxy-6-(morpholin-4-yl)-1,3,5-triazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[3-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B3024406.png)






![5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B3024420.png)
![6-[4-(Trifluoromethoxy)phenyl]-3-pyridinecarbaldehyde](/img/structure/B3024421.png)
![{2-[3-(Trifluoromethyl)phenoxy]pyridin-3-YL}methylamine](/img/structure/B3024422.png)


![5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-YL)-2H-tetrazole](/img/structure/B3024427.png)